molecular formula C7H11Cl2FN2 B2383787 (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride CAS No. 1391462-15-9

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B2383787
CAS No.: 1391462-15-9
M. Wt: 213.08
InChI Key: ZVSCQEPBLFCSKQ-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS 1391462-15-9) is a chiral chemical building block of high value in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 11 Cl 2 FN 2 and a molecular weight of 213.08 g/mol, this compound serves as a critical synthetic intermediate for the development of novel therapeutic agents . Its structure, featuring a stereogenic center and a fluorinated pyridine ring, makes it a versatile precursor for constructing more complex, biologically active molecules. Research indicates that similar fluoropyridinyl ethanamine scaffolds are integral to the synthesis of potent inhibitors, such as 2-(pyrazolopyridin-3-yl)pyrimidine derivatives, which are being investigated as Janus kinase (JAK) inhibitors for the potential treatment of inflammatory and autoimmune diseases . Furthermore, such chiral amines are pivotal in modulating biological pathways, including the NLRP3 inflammasome, a key player in the immune response . This product is supplied with a minimum purity of 97% and is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions, as it may pose health hazards upon exposure .

Properties

IUPAC Name

(1S)-1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCQEPBLFCSKQ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391462-15-9
Record name (1S)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of (S)-1-(3-Fluoropyridin-2-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various fluorinated derivatives and amine compounds, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound is widely used as a building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more intricate compounds that are essential in pharmaceuticals and agrochemicals.

Biological Research

Enzyme Interactions and Pathway Studies
(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride plays a significant role in biological research, particularly in studying enzyme interactions and biological pathways. The presence of the fluorine atom enhances its binding affinity to specific molecular targets, improving its effectiveness in modulating biological activities. This characteristic is crucial for drug discovery and development, especially in designing inhibitors for various enzymes.

Pharmaceutical Applications

Potential Therapeutic Uses
Research indicates that this compound may act as an inhibitor for certain kinases, such as ROCK1 and ROCK2, which are involved in various cellular processes including muscle contraction and cell migration. The ability to selectively inhibit these kinases opens avenues for developing treatments for conditions like hypertension and cancer .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into formulations that require specific reactivity or stability characteristics.

  • Inhibition of Kinases
    A study demonstrated that this compound effectively inhibits both ROCK1 and ROCK2 kinases with improved selectivity compared to other compounds . This selectivity is crucial for minimizing side effects when developing therapeutic agents targeting these pathways.
  • Antiparasitic Activity
    In another study focusing on antimalarial agents, modifications involving the introduction of a pyridinyl group showed enhanced potency against Plasmodium falciparum, suggesting that derivatives of this compound could be explored further for their antiparasitic properties .
  • Pharmacokinetics and ADME Properties
    Research into the pharmacokinetic profiles of related compounds indicates that structural modifications can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. This understanding can guide the design of new derivatives based on this compound aimed at improving therapeutic efficacy while maintaining favorable ADME characteristics .

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-(3-Fluoropyridin-2-yl)ethanamine Dihydrochloride

  • CAS : 1391475-97-0
  • Molecular Formula : C₇H₁₁Cl₂FN₂ (identical to the S-enantiomer)
  • Key Differences :
    • The (R)-enantiomer shares the same physicochemical properties (e.g., solubility, molecular weight) but exhibits distinct stereochemical interactions.
    • Biological activity may vary significantly in chiral environments, such as enzyme binding sites or receptor targets .

Halogen-Substituted Analogs

a) 1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride
  • CAS : 1270334-60-5
  • Molecular Formula : C₇H₈ClF₂N₂
b) (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride
  • CAS : 1391450-63-7
  • Molecular Formula : C₇H₁₁BrCl₂N₂
  • Key Differences :
    • Bromine substitution at the 5-position introduces greater steric bulk and lipophilicity (logP ~1.2 vs. ~0.8 for the fluoro analog), impacting membrane permeability and metabolic stability .

Positional Isomers

a) (R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride
  • CAS : 1909288-54-5
  • Molecular Formula : C₇H₁₁Cl₂FN₂
  • Key Differences :
    • Fluorine at the 5-position (meta) instead of 3-position (ortho) modifies electronic distribution on the pyridine ring, affecting hydrogen-bonding capacity and target engagement .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) logP* Solubility (H₂O)
(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride 1311254-90-6 C₇H₁₁Cl₂FN₂ 213.08 ~0.8 >50 mg/mL
(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride 1391475-97-0 C₇H₁₁Cl₂FN₂ 213.08 ~0.8 >50 mg/mL
1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride 1270334-60-5 C₇H₈ClF₂N₂ 208.61 ~1.0 ~30 mg/mL
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride 1391450-63-7 C₇H₁₁BrCl₂N₂ 273.99 ~1.2 ~20 mg/mL

*logP values estimated using fragment-based methods.

Biological Activity

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₁Cl₂FN₂, with a molecular weight of 213.08 g/mol. The presence of a fluorine atom in the pyridine ring enhances its biological properties, potentially influencing binding affinity and selectivity toward various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. The fluorine atom is known to enhance the binding affinity of the compound, which may lead to increased efficacy in therapeutic applications.

Neurotransmitter Receptor Interaction

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors. For instance, it has shown potential in modulating serotonin and dopamine pathways, which are crucial for treating mood disorders and neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes. For example, it has demonstrated significant inhibition of certain kinases involved in cellular signaling pathways. Table 1 summarizes the enzyme inhibition data:

Enzyme TargetIC50 (µM)Reference
Protein Kinase A0.5
Calcium-dependent Protein Kinase 1<0.01
Cyclin-dependent Kinase 20.75

Antimalarial Activity

In a study focusing on antimalarial compounds, this compound was part of a series that showed promising results against Plasmodium falciparum with an EC50 value in the nanomolar range . This suggests potential as a lead compound for developing new antimalarial therapies.

Antibacterial Properties

Recent investigations have also highlighted the antibacterial properties of derivatives related to this compound. A novel series derived from similar structures exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like linezolid, indicating strong antibacterial activity against gram-positive bacteria .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug discovery. Its ability to interact with multiple biological targets allows for the development of multi-target drugs, which could be particularly beneficial in treating complex diseases like cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (S)-1-(3-fluoropyridin-2-yl)ethanamine dihydrochloride, and how are impurities minimized?

  • Methodology : The synthesis typically involves enantioselective reduction of a ketone precursor (e.g., 3-fluoropyridin-2-yl acetophenone) using chiral catalysts like Ru-BINAP complexes. Continuous flow reactors are recommended to enhance yield and reduce side reactions . Post-synthesis, impurities (e.g., unreacted starting materials or diastereomers) are removed via recrystallization in ethanol/water mixtures, monitored by HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodology : The hydrochloride salt form improves aqueous solubility. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation. If solubility issues persist, sonicate at 37°C for 15 minutes or use co-solvents like PEG-400 (<5% v/v). Store aliquots at -80°C (stable for 6 months) to prevent freeze-thaw degradation .

Q. What safety precautions are critical during handling and storage?

  • Protocols :

  • Storage : Keep in sealed containers under inert gas (argon) at room temperature (RT), protected from light and moisture .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
  • Decomposition Risks : Avoid open flames; thermal decomposition releases toxic gases (HCl, HF, CO) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Experimental Design : Compare (S)- and (R)-enantiomers using surface plasmon resonance (SPR) or radiolabeled binding assays. For example, (S)-enantiomers may exhibit 10-fold higher affinity for serotonin receptors due to optimal spatial alignment of the fluorine atom with hydrophobic binding pockets . Computational docking (e.g., AutoDock Vina) with density-functional theory (DFT-optimized structures) can predict enantioselectivity .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Analysis Framework :

  • Variable Control : Standardize assay conditions (pH, temperature, solvent concentration).
  • Batch Purity : Verify chiral purity (>98% via HPLC) and residual solvent levels (GC-MS) .
  • Target Validation : Use CRISPR-knockout models to confirm receptor specificity. Contradictions may arise from off-target effects or metabolite interference .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • ADME Prediction : Use Schrödinger’s QikProp to calculate logP (target ~2.5), blood-brain barrier permeability, and cytochrome P450 inhibition.
  • Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop’s DEREK Nexus .

Key Citations

  • Synthesis and impurity profiling:
  • Chiral analysis and storage:
  • Stereochemical bioactivity:
  • Computational modeling:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.